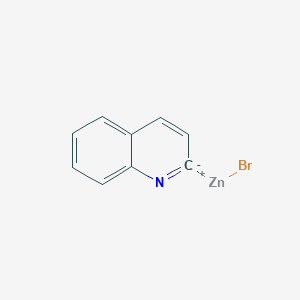

2-Quinolylzinc bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

2-Quinolylzinc bromide and its derivatives, such as 2-((4-bromophenyl)amino)pyrido[1,2-a]quinoxalin-11-ium bromide (BAPQ), have been explored extensively in synthetic chemistry. The synthesis of BAPQ involves oxidative cyclization, resulting in compounds with potential pharmacological applications. These compounds are characterized using a variety of techniques, including NMR, MS, IR, UV–vis, X-ray techniques, and elemental analysis. Computational studies complement the structural characterization, indicating these compounds' ionic nature with bromide as a counterion and highlighting their low kinetic stability and high reactivity (Faizi et al., 2018).

Bioactive Applications

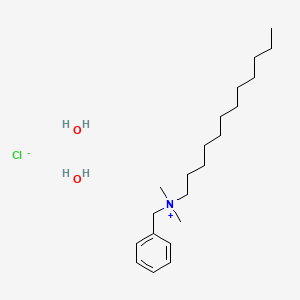

Quinoline derivatives, such as 1-alkylquinolinium bromides, show a broad spectrum of bioactive and medicinal activities. These compounds exhibit potent antimicrobial and antibiofilm activities against a variety of microorganisms, including Gram-positive and Gram-negative bacteria and fungi. The length of the alkyl substituent significantly influences the compounds' activity, with specific lengths showing the highest antimicrobial and antibiofilm effectiveness (Busetti et al., 2010).

Catalytic Applications in Synthesis

2-Quinolylzinc bromide derivatives serve as key intermediates in catalyzed cross-coupling reactions. These reactions involve the conversion of bromoquinolines to lithium tri(quinolyl)magnesates, which then react with various electrophiles to produce functionalized quinolines. This process represents a convenient approach to synthesizing heteroarylquinolines, contributing to the expansion of quinoline-based chemical space (Dumouchel et al., 2003).

Electrophilic Trapping Reactions

The tandem acylation reactions of 2-quinolylzincates under one-pot reaction conditions facilitate the formation of biologically active compounds and multifunctionalized quinoline derivatives. These reactions demonstrate the versatility of 2-quinolylzinc bromide derivatives in synthesizing complex molecular structures, further highlighting their importance in medicinal and synthetic chemistry (Jeong et al., 2019).

Safety And Hazards

Eigenschaften

IUPAC Name |

bromozinc(1+);2H-quinolin-2-ide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N.BrH.Zn/c1-2-6-9-8(4-1)5-3-7-10-9;;/h1-6H;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFQVATYSMTRBB-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C[C-]=N2.[Zn+]Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNZn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Quinolylzinc bromide | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2852414.png)

![2-(3-Oxo-3-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)propyl)isoindoline-1,3-dione](/img/structure/B2852419.png)

![Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2852420.png)

![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2852423.png)

![(2Z)-6-bromo-2-[(3-chloro-4-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2852428.png)

![2-ethoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2852430.png)

![N-(2,4-dimethoxyphenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2852434.png)

![1,6,7-trimethyl-8-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2852436.png)